molecular formula C12H16OSi B14607520 Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane CAS No. 59612-41-8

Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane

Cat. No.: B14607520
CAS No.: 59612-41-8
M. Wt: 204.34 g/mol
InChI Key: LSVCAMZLAUVUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane is an organosilicon compound that features a benzyl group, a dimethylsilyl group, and a prop-2-yn-1-yloxy group This compound is of interest due to its unique chemical structure, which combines the properties of silicon-based compounds with those of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base, followed by the addition of propargyl alcohol. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes and other reduced silicon compounds.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating its incorporation into different molecular frameworks. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, making the compound versatile for various applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in having a silicon-alkyne bond but lacks the benzyl group.

    Benzyltrimethylsilane: Contains a benzyl group and a trimethylsilyl group but lacks the prop-2-yn-1-yloxy group.

    Dimethylsilylacetylene: Similar in having a silicon-alkyne bond but lacks the benzyl group.

Uniqueness

Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane is unique due to its combination of a benzyl group, a dimethylsilyl group, and a prop-2-yn-1-yloxy group. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

59612-41-8

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

IUPAC Name

benzyl-dimethyl-prop-2-ynoxysilane

InChI

InChI=1S/C12H16OSi/c1-4-10-13-14(2,3)11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3

InChI Key

LSVCAMZLAUVUIN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.